molecular formula C8H7BrClFO B1415893 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene CAS No. 1996767-02-2

1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene

Cat. No.: B1415893
CAS No.: 1996767-02-2
M. Wt: 253.49 g/mol
InChI Key: NXLCIPPCSIVPPX-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrClFO. It is characterized by the presence of bromine, chlorine, and a fluoroethoxy group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene can be synthesized through several methods, including halogenation and etherification reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process This involves the initial formation of a benzene derivative, followed by selective halogenation to introduce bromine and chlorine atoms

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and polar solvents are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: The compound finds applications in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 1-Bromo-3-chloro-5-fluorobenzene

  • 1-Bromo-3-chloro-2,4,5-trifluorobenzene

  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

Uniqueness: 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties compared to similar compounds

Properties

IUPAC Name

1-bromo-3-chloro-5-(2-fluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLCIPPCSIVPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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